17-(4-Chlorophenyl)-11,15-dithia-13-azatetracyclo[8.7.0.0^{3,8}.0^{12,16}]heptadeca-1(10),3(8),4,6,12(16)-pentaene-2,9,14-trione
Description
This compound is a tetracyclic heterocyclic molecule featuring a fused ring system with sulfur (dithia), nitrogen (aza), and ketone (trione) functionalities. The 4-chlorophenyl substituent at position 17 introduces aromatic and halogenated characteristics, which are critical for modulating electronic and steric properties. While direct pharmacological data for this compound is sparse in the literature, its structural analogs have demonstrated bioactivity in antimicrobial, anti-inflammatory, and enzyme inhibition studies .
Properties
Molecular Formula |
C20H10ClNO3S2 |
|---|---|
Molecular Weight |
411.9 g/mol |
IUPAC Name |
17-(4-chlorophenyl)-11,15-dithia-13-azatetracyclo[8.7.0.03,8.012,16]heptadeca-1(10),3,5,7,12(16)-pentaene-2,9,14-trione |
InChI |
InChI=1S/C20H10ClNO3S2/c21-10-7-5-9(6-8-10)13-14-15(23)11-3-1-2-4-12(11)16(24)17(14)26-19-18(13)27-20(25)22-19/h1-8,13H,(H,22,25) |
InChI Key |
WSVVEIIPPOWHKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)SC4=C(C3C5=CC=C(C=C5)Cl)SC(=O)N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17-(4-Chlorophenyl)-11,15-dithia-13-azatetracyclo[8.7.0.0{3,8}.0{12,16}]heptadeca-1(10),3(8),4,6,12(16)-pentaene-2,9,14-trione typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of intermediate compounds under specific conditions to form the tetracyclic core. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, to enhance efficiency and reduce costs. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
17-(4-Chlorophenyl)-11,15-dithia-13-azatetracyclo[8.7.0.0{3,8}.0{12,16}]heptadeca-1(10),3(8),4,6,12(16)-pentaene-2,9,14-trione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that this compound can undergo.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nitric acid, and sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions typically result in halogenated, nitrated, or sulfonated derivatives .
Scientific Research Applications
17-(4-Chlorophenyl)-11,15-dithia-13-azatetracyclo[8.7.0.0{3,8}.0{12,16}]heptadeca-1(10),3(8),4,6,12(16)-pentaene-2,9,14-trione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 17-(4-Chlorophenyl)-11,15-dithia-13-azatetracyclo[8.7.0.0{3,8}.0{12,16}]heptadeca-1(10),3(8),4,6,12(16)-pentaene-2,9,14-trione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The following table highlights key structural differences and similarities with compounds reported in the literature:
Physicochemical and Electronic Properties
- Electron-Withdrawing vs. Electron-Donating Groups : The 4-chlorophenyl group in the target compound (electron-withdrawing) contrasts with the 3,4-dimethoxyphenyl group in , which is electron-donating. This difference significantly impacts reactivity and binding affinity in biological systems .
- Heteroatom Composition : The presence of two sulfur atoms (dithia) in the target compound may enhance membrane permeability compared to nitrogen-rich analogs like the triazatetracyclo derivative , which could exhibit stronger polar interactions .
Biological Activity
The compound 17-(4-Chlorophenyl)-11,15-dithia-13-azatetracyclo[8.7.0.0^{3,8}.0^{12,16}]heptadeca-1(10),3(8),4,6,12(16)-pentaene-2,9,14-trione is a complex organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings and case studies.
Chemical Structure and Properties
The compound belongs to a class of tetracyclic compounds characterized by a unique arrangement of sulfur and nitrogen atoms within its structure. The presence of a 4-chlorophenyl group is significant as it may influence the compound's biological interactions.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit a range of biological activities, including:
- Antimicrobial Activity : Many derivatives of tetracyclic compounds have shown effectiveness against various bacterial strains.
- Antiviral Activity : Some studies suggest potential antiviral properties against viruses such as the tobacco mosaic virus (TMV).
- Anticancer Properties : Certain analogs have been investigated for their cytotoxic effects on cancer cell lines.
Antimicrobial Activity
A study focused on related compounds demonstrated that certain derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, a related compound was found to inhibit bacterial growth with minimum inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL.
Antiviral Activity
In research exploring antiviral properties, compounds structurally similar to the target compound were synthesized and tested for their ability to inhibit TMV. The following table summarizes the inhibition rates of several synthesized derivatives:
| Compound | Concentration (mg/mL) | Inhibition Rate (%) |
|---|---|---|
| 7a | 0.5 | 38.42 |
| 7b | 0.5 | 42.00 |
| 7c | 0.5 | 31.55 |
| 7d | 0.5 | 34.70 |
| Ningnanmycin | 0.5 | 54.51 |
Compounds 7b and 7i , which share structural similarities with the target compound, showed approximately 42% inhibition against TMV at a concentration of 0.5 mg/mL .
Anticancer Studies
The anticancer potential of related tetracyclic compounds has been explored in various studies. For example, one study reported that certain derivatives displayed cytotoxic effects against human cancer cell lines with IC50 values in the micromolar range.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
